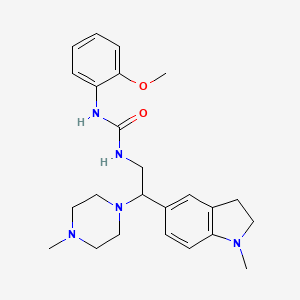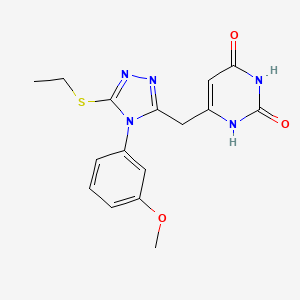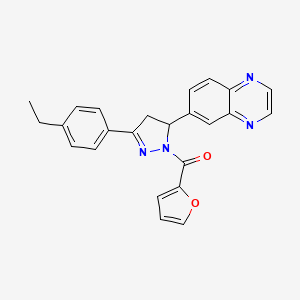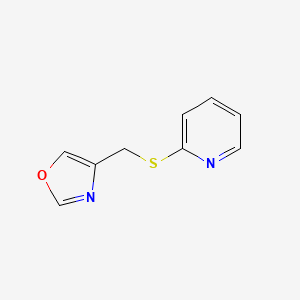![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251690-30-8](/img/structure/B2377658.png)
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic molecule known for its significant potential in various fields such as chemistry, biology, and medicine. The compound consists of a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazole structure, making it structurally unique and highly functional.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process It begins with the preparation of the 1,2,3-triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne The resulting intermediate is then coupled with a 3,5-dimethylphenyl group and a piperidine ring
Industrial Production Methods: The industrial production of this compound may involve more streamlined and scalable procedures. Optimizations include the use of continuous flow reactors for the 1,3-dipolar cycloaddition, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of reactions, including but not limited to:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Resulting in the reduction of specific functional groups.
Substitution: Halogen or other group substitutions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 or H2O2, reducing agents such as NaBH4 or LiAlH4, and various catalysts for coupling reactions like Pd/C or Cu(I).
Major Products Formed: Depending on the reaction type, the major products can vary. Oxidation might lead to hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions might introduce halogens or alkyl groups at specific positions on the aromatic rings.
Aplicaciones Científicas De Investigación
The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications:
Chemistry: As a valuable building block for synthesizing more complex molecules, this compound is crucial in developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Its unique structure makes it an excellent candidate for studying biological processes at the molecular level, particularly in enzyme inhibition and receptor binding studies.
Medicine: In medicine, this compound shows potential as a therapeutic agent. Its triazole moiety is often associated with antimicrobial and anticancer activities, while the piperidine ring is a common feature in many pharmacologically active compounds.
Industry: In industrial applications, the compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The compound's mechanism of action is tied to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can enhance its binding affinity to certain receptors, while the benzo[d][1,3]dioxole moiety may interact with DNA or RNA, affecting their function and stability.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide or N-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)benzo[d][1,3]dioxole-5-carboxamide, our compound exhibits unique properties. Its combined triazole, piperidine, and benzo[d][1,3]dioxole moieties confer distinct chemical and biological behaviors, making it a subject of interest for further study.
Propiedades
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCNFQGOFNXDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)



![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)


